1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
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Overview
Description
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting an amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group.
Incorporation of the Pyridine Ring: The pyridine ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties.
Uniqueness
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to its combination of pyridine, piperidine, and oxadiazole rings, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-7-5-11-20(24-17)29-16-18-8-6-14-27(15-18)22(28)13-12-21-25-23(26-30-21)19-9-3-2-4-10-19/h2-5,7,9-11,18H,6,8,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHQFLEZGQKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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